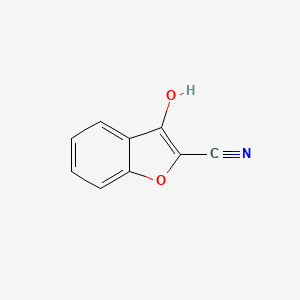

3-Hydroxy-1-benzofuran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHYVQXLGAEBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305427 | |

| Record name | 3-hydroxy-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-68-6 | |

| Record name | NSC170752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy 1 Benzofuran 2 Carbonitrile and Analogs

Established Strategies for Benzofuran (B130515) Core Construction

The construction of the benzofuran core is a well-explored area of synthetic chemistry, with numerous strategies developed to achieve this bicyclic heteroaromatic system. These methods can be broadly categorized into cycloaddition/annulation reactions, condensation/intramolecular cyclization protocols, and metal-catalyzed coupling reactions.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions offer powerful and often convergent pathways to the benzofuran skeleton by forming multiple bonds in a single step. [4+1] and [3+2] cycloaddition strategies are particularly notable. For instance, scandium-triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides and isocyanides has been shown to be a highly efficient method for producing amino-substituted benzofurans. jocpr.com Similarly, Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with alkylidenecyclopropanes provides access to 2,3-dihydrobenzofuran (B1216630) derivatives. organic-chemistry.org

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also prevalent. A copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported as a direct method to afford benzofuran derivatives. nih.gov Palladium-catalyzed annulation reactions, such as the cyclization of alkenyl ethers and alkynyl oxime ethers, have been utilized to prepare polycyclic dihydrobenzofurans. organic-chemistry.org Another innovative approach involves a Cs2CO3-mediated formal [4+3] cycloaddition of benzofuran-derived azadienes with α-bromohydroxamates to yield benzofuran-fused 1,4-diazepinones, demonstrating the versatility of benzofuran derivatives as building blocks. jmcs.org.mx

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| [4+1] Cycloaddition | ortho-Quinone methides, Isocyanides | Scandium triflate | 2-Aminobenzofurans jocpr.com |

| [3+2] Annulation | N-Phenoxyacetamides, Alkylidenecyclopropanes | Rhodium catalyst, HFIP | 2,3-Dihydrobenzofurans organic-chemistry.org |

| Oxidative Annulation | Phenols, Unactivated internal alkynes | Copper mediator | Substituted Benzofurans nih.gov |

| Palladium-catalyzed Annulation | Alkenyl ethers, Alkynyl oxime ethers | Pd(OAc)2, CuCl2 | Polycyclic Dihydrobenzofurans organic-chemistry.org |

| [4+3] Cycloaddition | Benzofuran-derived azadienes, α-Bromohydroxamates | Cs2CO3 | Benzofuran-fused 1,4-diazepinones jmcs.org.mx |

Condensation and Intramolecular Cyclization Protocols

Condensation reactions followed by intramolecular cyclization are classic and widely used methods for benzofuran synthesis. The Perkin reaction, one of the earliest examples, originally synthesized benzofuran from coumarin. orgsyn.org A more contemporary and common approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which yields highly functionalized benzofurans. organic-chemistry.org Similarly, the Rap–Stoermer reaction, a Dieckmann-like aldol (B89426) condensation of α-haloketones with salicylaldehydes catalyzed by triethylamine (B128534), produces benzofuran derivatives in remarkable yields. jocpr.com

Intramolecular cyclization of suitably functionalized precursors is a cornerstone of benzofuran synthesis. This can involve the cyclodehydration of α-aryloxy ketones, a reaction that can be efficiently promoted by an Iridium(III) catalyst. organic-chemistry.org Another robust method is the intramolecular cyclization of o-bromobenzylvinyl ketones, which proceeds under transition-metal-free conditions using potassium tert-butoxide. jocpr.com These protocols often benefit from readily available starting materials and operational simplicity.

| Method | Key Reactants | Catalyst/Reagent | Key Transformation |

| Rap–Stoermer Reaction | Salicylaldehydes, α-Haloketones | Triethylamine jocpr.com | Dieckmann-like aldol condensation |

| Base-catalyzed Condensation | o-Hydroxyphenones, 1,1-Dichloroethylene | Base organic-chemistry.org | Condensation/Rearrangement |

| Cyclodehydration | α-Aryloxy ketones | Ir(III) catalyst, Cu(OAc)2 organic-chemistry.org | Intramolecular dehydration |

| Base-promoted Cyclization | o-Bromobenzylvinyl ketones | Potassium tert-butoxide jocpr.com | Intramolecular nucleophilic attack |

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized benzofuran synthesis, enabling the construction of the ring system through highly efficient C-C and C-O bond-forming reactions. Palladium and copper are the most extensively used metals in this context. jocpr.com

Palladium-catalyzed reactions are particularly versatile. The Sonogashira coupling of terminal alkynes with o-iodophenols, often co-catalyzed by copper, followed by intramolecular cyclization, is a powerful route to 2-substituted benzofurans. jocpr.comcnr.it Another strategy involves a tandem reaction where phenols add to bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which then undergo a palladium-catalyzed direct C-H bond functionalization to cyclize into benzofurans. organic-chemistry.org

Copper-catalyzed reactions are also central to many synthetic routes. A one-pot reaction involving o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst provides a green and efficient pathway to the benzofuran nucleus. cnr.it Furthermore, copper-promoted domino hydration-annulation of 2-fluorophenylacetylene derivatives offers a direct route to the benzofuran ring. researchgate.net Other transition metals like Ruthenium, Rhodium, and Nickel have also been employed in novel C-H activation and coupling strategies to construct the benzofuran and dihydrobenzofuran cores. jocpr.comorganic-chemistry.org

| Metal Catalyst System | Key Reactants | Reaction Type |

| Palladium/Copper | o-Iodophenols, Terminal alkynes | Sonogashira coupling / Intramolecular cyclization jocpr.comcnr.it |

| Palladium | Phenols, Bromoalkynes | Addition / Intramolecular C-H functionalization organic-chemistry.org |

| Palladium | 2-Hydroxyarylacetonitriles, Arylboronic acids | Desulfinative addition / Intramolecular annulation organic-chemistry.orgresearchgate.net |

| Copper | o-Hydroxy aldehydes, Amines, Alkynes | One-pot coupling/cyclization cnr.it |

| Ruthenium | m-Hydroxybenzoic acids, Alkynes | C–H alkenylation / Oxygen-induced annulation jocpr.com |

| Nickel | Aryl halides, Aryl ketones | Intramolecular nucleophilic addition organic-chemistry.org |

Targeted Synthesis of the 3-Hydroxy-1-benzofuran-2-carbonitrile Scaffold

The synthesis of the specific this compound scaffold presents unique challenges in controlling the regioselective placement of both the 2-carbonitrile and the 3-hydroxy groups. This molecule exists in tautomeric equilibrium with its keto form, 2-cyano-1-benzofuran-3(2H)-one. Synthetic strategies can therefore target either tautomer.

Regioselective Introduction of the 2-Carbonitrile Group

Directly constructing the benzofuran ring with a pre-installed 2-carbonitrile group via condensation methods has been explored. A plausible route, the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound like malononitrile, often does not yield the desired benzofuran. Instead, this reaction is reported to preferentially form 2-amino-3-cyano-4H-chromene derivatives through a competing intramolecular Michael addition pathway. nih.gov

A more viable approach involves the introduction of the nitrile group onto a pre-formed benzofuran or a suitable precursor. This can be achieved through several established methods for cyanation:

Palladium-Catalyzed Cyanation: A 2-halo-1-benzofuran (e.g., 2-bromo-1-benzofuran) can serve as a precursor. Palladium-catalyzed cross-coupling reactions using cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are well-established for converting aryl halides to aryl nitriles and could be applied to this system. researchgate.net

Sandmeyer Reaction: While a more traditional method, if a 2-amino-1-benzofuran derivative can be synthesized, it could be converted to the corresponding diazonium salt and subsequently displaced with a cyanide nucleophile, typically using copper(I) cyanide.

The regioselectivity for introducing the cyano group at the C2 position is ensured by starting with a C2-functionalized precursor (e.g., a halogen).

Formation of the 3-Hydroxy Moiety

As the target molecule exists in equilibrium with its keto tautomer, 2-cyano-1-benzofuran-3(2H)-one, synthetic strategies can be designed to form this keto-enol system. A logical sequence involves the initial synthesis of the benzofuran-3(2H)-one core, followed by the introduction of the cyano group at the C2 position.

The synthesis of benzofuran-3(2H)-ones (also known as coumaranones) is well-documented. Common methods include:

Intramolecular Friedel-Crafts type reactions: Cyclization of α-phenoxycarbonyl compounds.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the intramolecular nucleophilic substitution of appropriately substituted phenols to yield benzofuranones. orgsyn.org

Rhodium/Cobalt Relay Catalysis: A relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids provides a direct route to benzofuran-3(2H)-one scaffolds. orgsyn.org

Once the benzofuran-3(2H)-one core is obtained, the 2-carbonitrile group can be introduced. This transformation is an α-cyanation of a ketone. While no specific literature for the α-cyanation of benzofuran-3(2H)-one was identified, a plausible route based on general ketone reactivity would involve:

Enolate Formation: Deprotonation at the C2 position using a suitable base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.

Electrophilic Cyanation: Quenching the enolate with an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN), cyanogen (B1215507) bromide (BrCN), or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

This sequence would yield 2-cyano-1-benzofuran-3(2H)-one, which would exist in tautomeric equilibrium with the desired this compound. The term "stereoselective" is not strictly applicable to the final enol product, as the C3-hydroxyl group is part of a planar, aromatic-like system. However, control of stereochemistry at the C2 position would be relevant for the synthesis of substituted analogs from the keto tautomer.

Strategic Derivatization for Enhanced Research Utility

The inherent reactivity of the different functional groups and positions on the this compound molecule provides multiple avenues for chemical modification. These transformations are crucial for structure-activity relationship (SAR) studies and the development of analogs with improved research utility.

The hydroxyl group at the C-3 position is a prime site for derivatization, allowing for the introduction of a variety of functionalities through O-alkylation and O-acylation reactions. These modifications can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

O-Alkylation

The conversion of the C-3 hydroxyl group to an ether is a common strategy to enhance metabolic stability and modulate biological activity. This transformation is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base, commonly a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the leaving group on the alkylating agent.

For instance, the reaction with methyl iodide in the presence of K₂CO₃ would yield 3-methoxy-1-benzofuran-2-carbonitrile. A variety of alkyl, benzyl, and substituted alkyl groups can be introduced using this method, leading to a diverse library of 3-alkoxy-1-benzofuran-2-carbonitrile derivatives.

O-Acylation

Acylation of the C-3 hydroxyl group introduces an ester functionality, which can act as a prodrug moiety or alter the compound's interaction with biological targets. This reaction is generally carried out using an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. nih.gov Pyridine or triethylamine are often used as bases to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov

For example, treatment of this compound with acetyl chloride in the presence of triethylamine would afford 3-acetoxy-1-benzofuran-2-carbonitrile. This method is versatile, allowing for the introduction of various acyl groups, from simple alkanoyl groups to more complex aroyl moieties.

Table 1: Examples of Chemical Transformations at the C-3 Hydroxyl Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, Acetone, reflux | 3-Methoxy-1-benzofuran-2-carbonitrile |

| O-Ethylation | CH₃CH₂Br, NaH, THF, 0 °C to rt | 3-Ethoxy-1-benzofuran-2-carbonitrile |

| O-Benzylation | BnBr, K₂CO₃, DMF, rt | 3-(Benzyloxy)-1-benzofuran-2-carbonitrile |

| O-Acetylation | Ac₂O, Pyridine, rt | 3-Acetoxy-1-benzofuran-2-carbonitrile |

| O-Benzoylation | BzCl, Et₃N, DCM, 0 °C to rt | 3-(Benzoyloxy)-1-benzofuran-2-carbonitrile |

The carbonitrile group at the C-2 position is a versatile functional handle that can be transformed into other nitrogen-containing moieties or can participate in cycloaddition reactions to create novel hybrid molecules.

Conversion to Amide and Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions. rsc.org Careful control of reaction conditions, such as using milder acids or bases and lower temperatures, can selectively yield the corresponding amide, 3-hydroxy-1-benzofuran-2-carboxamide. semanticscholar.org This transformation introduces a hydrogen-bond donor and acceptor group, which can be critical for biological interactions. More vigorous hydrolysis conditions, typically involving strong acids or bases and elevated temperatures, will lead to the formation of the carboxylic acid, 3-hydroxy-1-benzofuran-2-carboxylic acid.

Synthesis of Tetrazole-Benzofuran Hybrids

A significant modification of the 2-carbonitrile group is its conversion into a tetrazole ring, creating a benzofuran-tetrazole hybrid molecule. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The synthesis of these hybrids can be achieved through a [3+2] cycloaddition reaction between the nitrile group and an azide (B81097), typically sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl). This reaction leads to the formation of 5-(3-hydroxy-1-benzofuran-2-yl)-1H-tetrazole, a compound with a significantly different electronic and steric profile compared to the parent nitrile.

Table 2: Examples of Modifications at the 2-Carbonitrile Position

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis to Amide | H₂SO₄ (conc.), 40 °C or H₂O₂, NaOH | 3-Hydroxy-1-benzofuran-2-carboxamide |

| Hydrolysis to Carboxylic Acid | H₂SO₄ (aq.), reflux or NaOH (aq.), reflux | 3-Hydroxy-1-benzofuran-2-carboxylic acid |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120 °C | 5-(3-Hydroxy-1-benzofuran-2-yl)-1H-tetrazole |

Electrophilic aromatic substitution on the benzene (B151609) portion of the benzofuran ring allows for the introduction of various substituents, further diversifying the chemical space of this compound analogs. The regioselectivity of these reactions is governed by the directing effects of the existing substituents and the inherent reactivity of the benzofuran ring system.

In the benzofuran scaffold, the C2 and C3 positions of the furan (B31954) ring are generally more susceptible to electrophilic attack than the benzene ring. researchgate.net However, with these positions already substituted in the target molecule, electrophilic substitution will occur on the benzene ring. The hydroxyl group at C-3 is an activating, ortho-, para-director, while the carbonitrile group at C-2 is a deactivating, meta-director. The interplay of these electronic effects will determine the position of substitution. The activating effect of the hydroxyl group is expected to direct incoming electrophiles primarily to the C4 and C6 positions. However, the deactivating nature of the cyano group and steric hindrance may also influence the outcome.

Halogenation

Halogenation, such as bromination or chlorination, can be achieved using various reagents. For bromination, N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid is commonly employed. scispace.com The reaction introduces a bromine atom onto the benzene ring, typically at one of the activated positions. The exact position of substitution (e.g., C4, C5, C6, or C7) will depend on the specific reaction conditions and the combined directing effects of the hydroxyl and cyano groups. Given the activating nature of the hydroxyl group, substitution at the C4 or C6 position is plausible.

Nitration

Nitration of the benzene ring can be accomplished using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group, a strong electron-withdrawing group, onto the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the starting material. The position of nitration will be directed by the existing substituents, with the C4 and C6 positions being likely candidates due to activation by the C3-hydroxyl group.

Table 3: Predicted Products of Benzene Ring Functionalization

| Transformation | Reagents and Conditions | Predicted Major Product(s) |

|---|---|---|

| Bromination | NBS, CCl₄, reflux | 4-Bromo-3-hydroxy-1-benzofuran-2-carbonitrile and/or 6-Bromo-3-hydroxy-1-benzofuran-2-carbonitrile |

| Chlorination | SO₂Cl₂, Benzene, reflux | 4-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile and/or 6-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile |

| Nitration | HNO₃, H₂SO₄, 0-10 °C | 4-Nitro-3-hydroxy-1-benzofuran-2-carbonitrile and/or 6-Nitro-3-hydroxy-1-benzofuran-2-carbonitrile |

| Friedel-Crafts Acylation | AcCl, AlCl₃, CS₂ | 6-Acetyl-3-hydroxy-1-benzofuran-2-carbonitrile |

Comprehensive Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional (2D) NMR techniques, a detailed portrait of the molecular framework of 3-Hydroxy-1-benzofuran-2-carbonitrile can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide, the NH proton of the benzofuran (B130515) ring appears as a singlet at approximately 10.20-10.70 ppm, while the methyl group protons resonate at 2.55-2.58 ppm as a singlet. Aromatic protons are observed in their expected regions. nih.gov For this compound, the protons on the benzene (B151609) ring would be expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on their positions relative to the hydroxyl and fused furan (B31954) ring. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Substituted Benzofuran Derivative nih.gov

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| NH | 10.20-10.70 | s |

| Aromatic | 6.53-8.82 | m |

| CH₃ | 2.55-2.58 | s |

Note: Data is for N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms. The carbon of the nitrile group (C≡N) would typically resonate in the range of 115-125 ppm. The carbons of the benzofuran core would appear at chemical shifts characteristic of aromatic and heteroaromatic rings. For instance, in tert-butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate, the benzofuran carbons appear over a wide range. mdpi.com The carbon atom attached to the hydroxyl group (C-3) would be expected to have a chemical shift in the range of 140-160 ppm.

Table 2: Representative ¹³C NMR Data for a Substituted Benzofuran Derivative mdpi.com

| Carbon Type | Chemical Shift (δ ppm) |

| C=O | 195.0, 193.6 |

| Aromatic/Olefinic | 111.7-158.6 |

| Aliphatic | 27.9, 59.3, 80.8, 88.6 |

Note: Data is for tert-butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate and is provided for illustrative purposes.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, various 2D NMR experiments are employed. numberanalytics.comceon.rs

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the position of the nitrile group relative to the hydroxyl group and the benzofuran ring system.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.govnih.gov

For this compound (C₉H₅NO₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the benzofuran core and the attached functional groups. Common fragmentation pathways for benzofuran derivatives often involve cleavage of the furan ring and loss of small neutral molecules like CO or HCN. nih.gov The presence of the hydroxyl and nitrile groups would also influence the fragmentation, potentially leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecular ion and its fragments. mdpi.com For this compound, HRMS would be used to confirm the molecular formula C₉H₅NO₂ by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million). For example, the HRMS data for tert-butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate allowed for the confirmation of its elemental composition. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group. docbrown.info

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ would confirm the presence of the nitrile group. libretexts.org

C=C Stretch (Aromatic): Multiple sharp absorption bands in the region of 1450-1600 cm⁻¹ would be characteristic of the aromatic benzene ring within the benzofuran structure.

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the furan ring and the hydroxyl group would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Nitrile | C≡N Stretch | 2220-2260 (sharp, medium) |

| Aromatic Ring | C=C Stretch | 1450-1600 (multiple sharp bands) |

| Furan Ring / Hydroxyl | C-O Stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For benzofuran derivatives, the absorption spectra are generally characterized by bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzofuran ring system. For this compound, the presence of the hydroxyl (-OH) and nitrile (-CN) groups, both of which are auxochromes and chromophores respectively, are expected to influence the electronic distribution and thus the absorption maxima (λmax).

Fluorescence emission spectroscopy provides complementary information on the photophysical properties of a molecule after it has absorbed light. Many benzofuran derivatives are known to be fluorescent, and their emission characteristics, such as the emission maximum (λem) and quantum yield, are also highly dependent on their molecular structure and the solvent environment. The hydroxyl group in the 3-position can be involved in excited-state intramolecular proton transfer (ESIPT), which can lead to dual fluorescence in some related 3-hydroxychromone systems. While specific experimental data for this compound is not extensively documented in publicly available literature, the general photophysical properties of functionalized benzofuran derivatives have been a subject of research. These studies indicate that the electronic transitions are typically of a π-π* nature.

A summary of expected spectroscopic properties based on related compounds is presented below.

| Spectroscopic Property | Expected Characteristics for this compound |

| UV-Vis Absorption (λmax) | Likely to exhibit absorption bands in the UV region, influenced by the benzofuran core and the hydroxyl and nitrile substituents. The exact λmax would depend on the solvent used. |

| Fluorescence Emission (λem) | Potential for fluorescence emission at a longer wavelength than the absorption. The emission properties could be sensitive to solvent polarity and hydrogen bonding capabilities. |

| Electronic Transitions | Primarily π-π* transitions associated with the aromatic benzofuran system. |

Chromatographic Methodologies for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for the separation and purity assessment of newly synthesized compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer robust platforms for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds. The development of a reliable HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve adequate separation from any impurities or starting materials.

Method development would typically commence with the selection of a suitable stationary phase, with reversed-phase columns (such as C18 or C8) being a common first choice for moderately polar compounds. The mobile phase composition, usually a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be optimized to achieve a desirable retention time and peak shape. The detector wavelength would be selected based on the UV-Vis absorption spectrum of the compound to ensure maximum sensitivity.

Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision. Validation parameters typically include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). While specific validated HPLC methods for this compound are not detailed in the available literature, a general approach based on methods for related benzofuran derivatives, such as carbofuran (B1668357) and its metabolites, can be instructive. nih.gov

Below is a representative table of parameters that would be evaluated during HPLC method validation.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision (RSD) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the retention time of the analyte |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

Note: This table provides a general framework for HPLC method validation. The specific parameters and acceptance criteria would be defined in the validation protocol for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound is likely to have limited volatility and may exhibit poor peak shape in GC analysis. Therefore, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile derivative.

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. weber.hunih.gov This is often achieved by reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.br The resulting TMS ether is significantly more volatile and amenable to GC analysis.

The GC-MS analysis of the derivatized this compound would provide a characteristic retention time and a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization, serves as a molecular fingerprint that can be used for structural confirmation. While specific studies on the GC-MS analysis of volatile derivatives of this compound are not readily found, the general principles of derivatization followed by GC-MS are widely applied to the analysis of polar benzofuran compounds. weber.hunih.govbrjac.com.br

A hypothetical workflow for the GC-MS analysis of this compound is outlined below.

| Step | Description |

| 1. Derivatization | Reaction of this compound with a silylating agent (e.g., BSTFA) to form the corresponding trimethylsilyl ether. |

| 2. GC Separation | Injection of the derivatized sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from other components. |

| 3. MS Detection | The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded. |

| 4. Data Analysis | The retention time and mass spectrum of the analyte are compared with those of a reference standard for identification and quantification. |

Note: This table outlines a general procedure. The specific conditions for derivatization, GC separation, and MS detection would need to be optimized for this compound.

In Silico Computational Chemistry and Chemoinformatics in Benzofuran 2 Carbonitrile Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized analogs.

Two-dimensional QSAR studies correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure without considering its three-dimensional conformation. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical in nature.

In a study on benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed to describe the bioactivity of a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. nih.govnih.gov The model was generated using the Best Multiple Linear Regression (BMLR) method, which selected the most relevant descriptors from a large pool of calculated values. nih.gov The resulting equation successfully correlated the structural features with the observed IC50 values for vasodilation activity. The statistical quality of the model was confirmed by a high squared correlation coefficient (R²) of 0.816 and robust internal and external validation metrics (R²cvOO = 0.731, R²cvMO = 0.772). nih.govnih.govproquest.com The analysis revealed that descriptors related to electronic properties, such as the maximum electron-electron repulsion for a C-O bond, were critical in determining the biological activity of these benzofuran (B130515) derivatives. nih.gov Such models are valuable for predicting the activity of new analogs and guiding the design of more potent compounds.

This table is illustrative, based on findings from a study on benzofuran-based vasodilators. nih.gov

Three-dimensional QSAR methods extend the analysis by considering the 3D conformation of molecules and their alignment in space. These techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com

Pharmacophore modeling is a related approach that identifies the essential 3D arrangement of chemical features (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.govnih.gov A typical pharmacophore model for a kinase inhibitor, for example, might include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings arranged in a specific spatial orientation. nih.govnih.gov

For benzofuran derivatives, 3D-QSAR and pharmacophore modeling can reveal crucial structural requirements for target binding. For instance, a pharmacophore model developed for a class of inhibitors might indicate that a hydrogen bond acceptor at the 3-hydroxy position and an aromatic ring feature from the benzofuran core are critical for activity. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel hits with diverse chemical scaffolds that match the pharmacophoric features. frontiersin.orgtbzmed.ac.ir The statistical robustness of these models is often high, with reported Q² values (a measure of predictive ability) frequently exceeding 0.6 and R² values approaching 0.9 or higher. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. researchgate.net This technique is instrumental in structure-based drug design, providing insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. semanticscholar.org

For 3-Hydroxy-1-benzofuran-2-carbonitrile, docking simulations would be performed by placing the molecule into the active site of a target protein of interest, such as a kinase or another enzyme implicated in a disease pathway. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field to estimate the binding energy. researchgate.netorientjchem.org

Studies on related benzofuran derivatives have successfully used molecular docking to elucidate binding modes. For example, benzofuran-1,2,3-triazole hybrids have been docked into the epidermal growth factor receptor (EGFR) to identify potential inhibitors for lung cancer. nih.gov These simulations revealed key hydrogen bonding interactions with specific amino acid residues in the EGFR active site, explaining the structural basis for their inhibitory activity. nih.gov The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, allowing for the ranking of different derivatives and prioritization for further study. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for Benzofuran Analogs Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| BENZ-0454 | -10.2 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |

| BENZ-0143 | -10.0 | Cys797, Asp855 | Hydrogen Bond, Pi-Alkyl |

| BENZ-1292 | -9.9 | Thr790, Leu844 | Hydrogen Bond, Hydrophobic |

| Reference Inhibitor | -7.9 | Met793, Gly796 | Hydrogen Bond |

Data is based on findings from a study on benzofuran-1,2,3-triazole hybrids targeting EGFR and is for illustrative purposes. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. aip.orgmdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing fundamental insights that complement experimental data. rsc.org

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine structural parameters like bond lengths and angles. semanticscholar.orgresearchgate.net Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. aip.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions and predicting sites of chemical reactions. researchgate.net Natural Bond Orbital (NBO) analysis, another DFT-based calculation, can provide detailed information about charge transfer and intramolecular interactions. rsc.org

Table 3: Example of DFT-Calculated Properties for a Benzofuran Scaffold

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Correlates with electron-donating ability |

| LUMO Energy | -1.9 eV | Correlates with electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures molecular polarity |

| Chemical Potential (μ) | -4.59 eV | Indicates the tendency of electrons to escape |

| Global Electrophilicity (ω) | 5.60 eV | Measures the ability to accept electrons |

Values are representative and based on general findings for benzofuran derivatives for illustrative purposes. aip.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. semanticscholar.orgrsc.org An MD simulation of a ligand-protein complex, placed in a simulated physiological environment (e.g., a water box with ions), can assess the stability of the docked pose and provide insights into the binding kinetics and conformational changes that occur upon ligand binding. mdpi.comnih.gov

For a complex between this compound and its target protein, an MD simulation typically runs for nanoseconds to microseconds. nih.gov During the simulation, key metrics are monitored to evaluate stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to see if the complex reaches a stable equilibrium or undergoes significant conformational changes. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding or allosteric regulation. nih.gov

MD simulations are crucial for validating docking results. nih.gov They can confirm whether key interactions observed in the static docked pose, such as hydrogen bonds, are maintained over time. mdpi.com This detailed understanding of the dynamic behavior of the complex is essential for accurately predicting binding affinity and guiding the rational design of molecules with improved residence time and efficacy. nih.gov

In Silico Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Chemoinformatics tools allow for the early-stage in silico prediction of these properties, helping to filter out compounds that are likely to fail later in development due to poor ADME profiles. frontiersin.org

For this compound, various computational models can predict its drug-likeness based on established rules like Lipinski's Rule of Five. nih.govresearchgate.net This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Veber's rule, which considers the number of rotatable bonds and the polar surface area (PSA), is also used to predict good oral bioavailability. researchgate.net

Numerous online platforms and software packages can calculate these properties and predict others, such as aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. frontiersin.orgnih.govresearchgate.net These predictions are vital for prioritizing benzofuran derivatives that not only have high potency but also possess the necessary pharmacokinetic profile to be effective therapeutic agents. nih.gov

Table 4: Predicted ADME and Drug-Likeness Properties for a Representative Benzofuran Structure

| Property / Rule | Predicted Value / Status | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for absorption |

| logP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeability |

| Lipinski's Rule of Five | 0 Violations | High probability of drug-likeness |

| Polar Surface Area (PSA) | < 140 Ų | Correlates with good oral bioavailability |

| Human Intestinal Absorption | > 80% | High absorption expected |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

This table presents typical in silico predictions for a drug-like small molecule and is for illustrative purposes. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-alkyloxy-pyridine-3-carbonitrile-benzofuran |

Structure Activity Relationship Sar Investigations of 3 Hydroxy 1 Benzofuran 2 Carbonitrile Derivatives

Impact of Substituent Variation on the Benzofuran (B130515) Core on Biological Activity

Introducing various substituents at specified positions on the benzofuran core can lead to new derivatives with unique structural features and potentially superior therapeutic value. nih.gov The nature, position, and number of these substituents on the benzene (B151609) ring portion of the scaffold (positions 4, 5, 6, and 7) play a pivotal role in modulating the biological activity of the resulting compounds.

Research has consistently shown that the addition of halogen atoms—such as chlorine, bromine, or fluorine—to the benzofuran ring often results in a significant increase in anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its effect. For instance, studies on related benzofuran series have shown that placing a halogen atom at the para position of an N-phenyl ring substituent is particularly beneficial for cytotoxic properties. nih.gov

Beyond halogens, other groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) also have a profound impact. In one study, a derivative with a methyl group at the C-3 position and a methoxy group at the C-6 position showed 2–4 times greater potency than the unsubstituted version. mdpi.com The placement of the methoxy group was found to be critical; moving it from the C-6 to the C-7 position resulted in a 3–10 fold decrease in activity. mdpi.com Furthermore, the inclusion of hydrophilic groups, such as piperidine, can significantly improve a compound's physicochemical properties, which may enhance its biological profile. nih.gov

The influence of substituents on the benzofuran core can be rationalized by considering their electronic and steric effects. nih.gov Electronic effects relate to the ability of a substituent to donate or withdraw electron density, which can alter the reactivity and binding interactions of the entire molecule. Steric effects pertain to the size and shape of the substituent, which can influence how the molecule fits into a target's binding site. nih.govnih.gov

Electron-withdrawing groups, such as halogens or a nitro group, can increase the biological activity of benzofuran derivatives. nih.gov The hydrophobic and electron-donating character of halogens, for example, enhances the cytotoxic properties of certain benzofuran-2-carboxamides. nih.gov The nitro group has been shown to boost anticancer activity by affecting the melting temperature of DNA in cancer cells. nih.gov

Conversely, electron-donating groups can also enhance activity, depending on the specific biological target and mechanism of action. The steric properties of substituents are equally important. Bulky groups can create steric hindrance, potentially preventing the molecule from binding effectively to its target. nih.gov However, in some cases, a larger group might provide a better fit within a spacious binding pocket, leading to increased activity. The interplay between steric and electronic effects is complex, and both must be considered in the design of new derivatives. For example, while electron-withdrawing groups generally increase the reactivity of some compounds, increasing steric hindrance around the active site can decrease it. nih.gov

Table 1: Effect of Benzofuran Core Substitution on Anticancer Activity This table illustrates how different substituents on the benzofuran ring of various derivative series affect their inhibitory concentration (IC50) against specific cancer cell lines.

| Base Scaffold | Substituent & Position | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| 3-Methyl-1-benzofuran | Bromine at C-3 methyl | HL60 (Leukemia) | 0.1 | nih.gov |

| 3-Methyl-1-benzofuran | Bromine at C-3 methyl | K562 (Leukemia) | 5 | nih.gov |

| Benzofuran-2-carboxamide (B1298429) | 5-Chloro | A-549 (Lung) | 1.8 | nih.gov |

| Benzofuran-2-carboxamide | 5-Chloro | MCF-7 (Breast) | 0.7 | nih.gov |

Significance of the 3-Hydroxyl Group for Specific Bioactivities

The hydroxyl (-OH) group, particularly when positioned on the benzofuran scaffold, is frequently found to be crucial for modulating biological activity. nih.gov In the context of 3-hydroxy-1-benzofuran-2-carbonitrile derivatives, the phenolic hydroxyl group at the C-3 position is a key functional feature. This group can act as both a hydrogen bond donor and acceptor, enabling it to form favorable interactions with biological targets such as enzymes and receptors. nih.gov

The presence of a hydrogen-donating group like the 3-hydroxyl is often linked to enhanced cytotoxic properties in anticancer studies. nih.gov For example, the antioxidant and antiproliferative activities of certain benzofuran hydrazones are directly related to the number and position of hydroxyl groups on an attached aryl moiety. unife.it This suggests that the hydroxyl group is fundamental for the mechanism of action, which may involve interactions with key amino acid residues in a protein's active site or participation in redox processes. The removal or replacement of this hydroxyl group often leads to a significant reduction or complete loss of biological activity, highlighting its indispensable role.

SAR of Hybrid Scaffolds Incorporating the this compound Framework

A modern strategy in drug design is to create hybrid molecules by combining two or more pharmacophores into a single molecular scaffold. rsc.org This approach has been successfully applied to benzofuran derivatives, where the this compound framework is linked to other biologically active heterocyclic systems like pyrimidine, pyrazole, thiazole (B1198619), and triazole. nih.govbrieflands.com

These hybrid compounds often exhibit enhanced biological activity compared to the individual components, suggesting a synergistic effect. SAR studies on these hybrids reveal that both the benzofuran core and the attached heterocyclic moiety are often essential for activity. nih.gov For instance, in a series of benzofuran-thiazole hybrids, it was concluded that the benzofuran, pyrazoline, and thiazole moieties were all crucial for their antimicrobial effects. rsc.org

Table 2: Examples of Hybrid Scaffolds and Their Biological Activities This table summarizes various hybrid molecules incorporating a benzofuran core and their associated biological functions.

| Benzofuran Core Linked To | Resulting Hybrid Scaffold | Reported Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine | Benzofuran-Pyrimidine | Antimicrobial, Anti-inflammatory | brieflands.com |

| Thiazole & Pyrazoline | Benzofuran-Thiazole-Pyrazoline | Antimicrobial | nih.govrsc.org |

| Piperazine | Benzofuran-Piperazine | Anticancer | nih.gov |

| Triazole | Benzofuran-Triazole | Anticancer | nih.gov |

| Imidazole | Benzofuran-Imidazole | Anticancer | nih.gov |

Mechanistic Research into the Therapeutic Potential of Benzofuran 2 Carbonitrile Derivatives Excluding Clinical Data

Research on Anticancer Mechanisms and Molecular Targets

The anticancer potential of benzofuran (B130515) derivatives has been extensively investigated, revealing a multi-faceted approach to combating cancer cell growth and survival. These compounds have been shown to interfere with key cellular processes essential for tumor progression. rsc.orgnih.gov

In Vitro Studies on Cell Proliferation Inhibition and Apoptosis Induction

Numerous in vitro studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a variety of human cancer cell lines. rsc.orgmdpi.com For instance, certain halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells, with IC50 values as low as 5 μM and 0.1 μM, respectively. nih.gov Similarly, some benzofuran hybrids have exhibited superior inhibition against MCF-7 human breast adenocarcinoma cells compared to the conventional drug cisplatin. nih.gov

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. nih.gov Studies on novel synthetic benzofuran derivatives, such as BL-038, have shown they can induce apoptosis in human chondrosarcoma cells in a concentration-dependent manner. mdpi.com The process is often mediated through the intrinsic mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. mdpi.com Further research has confirmed that various benzofuran derivatives significantly increase the activity of caspase 3/7, a key marker of apoptosis, in cancer cells. nih.gov For example, specific cyanobenzofuran derivatives have been found to increase caspase-3 levels by up to 7.3-fold in MCF-7 cells, arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net This induction of apoptosis can be triggered by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. mdpi.comfrontiersin.org

| Compound Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 μM | nih.gov |

| Benzofuran-2-carboxamide (B1298429) derivative (50g) | A549 (Lung) | 0.57 μM | nih.gov |

| Benzofuran-nicotinonitrile derivative (11) | MCF-7 (Breast) | Induces 7.3-fold increase in caspase-3 | researchgate.net |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 μM | nih.gov |

| Benzofuran hybrid (13g) | MCF-7 (Breast) | 1.287 μM | nih.gov |

Investigations of Enzyme Inhibition (e.g., Histone Lysine (B10760008) Methyltransferases, Lysine Specific Demethylase 1, Matrix Metalloproteinases)

Benzofuran-2-carbonitrile derivatives have been investigated as inhibitors of various enzymes that play crucial roles in cancer progression.

Histone Lysine Methyltransferases (HKMTs): These enzymes are critical epigenetic regulators, and their dysregulation is linked to cancer. nih.gov While specific inhibitors for G9a and its homolog GLP, which methylate histone H3 at lysine 9 (H3K9), have been developed, research is ongoing to explore the potential of benzofuran scaffolds in this area. nih.govebi.ac.ukselleckchem.com

Lysine Specific Demethylase 1 (LSD1): LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that acts as a histone demethylase and is considered a promising target for cancer therapy. nih.govnih.gov A series of benzofuran derivatives have been designed and synthesized as novel LSD1 inhibitors. nih.gov One representative compound, 17i, demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM and potent anti-proliferation activity against several tumor cell lines, including H460 lung cancer and MCF-7 breast cancer cells. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. Potent 3,4-disubstituted benzofuran derivatives have been developed as inhibitors of MMP-13, an enzyme implicated in osteoarthritis and cancer. nih.gov Strategic modifications at the C4 position of the benzofuran ring have been shown to enhance selectivity for MMP-13 over other MMPs like MMP-2. nih.gov

Exploration of Interactions with Cellular Pathways

The anticancer effects of benzofuran derivatives are also mediated by their interaction with critical cellular signaling pathways. A significant focus of research has been the AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in many cancers. nih.gov

A series of benzofuran derivatives have been synthesized and identified as potent inhibitors of the mTOR pathway. nih.govresearchgate.net These compounds have demonstrated significant cytotoxicity in radioresistant cancer cell lines. nih.gov Notably, certain derivatives were shown to block both mTORC1 (a component of the mTOR pathway) and Akt signaling. nih.gov This dual inhibition is significant as it may overcome the resistance associated with Akt overactivation, a limitation observed with rapamycin and its derivatives used in clinical settings. nih.gov

Research on Antibacterial and Antifungal Mechanisms

Beyond their anticancer properties, benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with research focusing on their ability to inhibit essential microbial enzymes and disrupt cellular structures. rsc.orgnih.govcuestionesdefisioterapia.commdpi.com

Inhibition of Essential Microbial Enzymes (e.g., N-myristoyltransferase)

A primary target for the antifungal activity of benzofuran derivatives is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.govnih.gov NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a range of cellular proteins. This modification is essential for protein function and localization.

Researchers have identified potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt) based on the benzofuran scaffold. nih.gov Through structural modifications of lead compounds, guided by X-ray crystal analysis, derivatives with high inhibitory activity have been developed. nih.govnih.gov For example, the compound RO-09-4609 was identified as a potent CaNmt inhibitor with in vitro antifungal activity, and further modifications led to the discovery of RO-09-4879, which exhibited antifungal activity in vivo. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Antifungal Activity (MIC - C. albicans) | Reference |

|---|---|---|---|---|

| Lead Compound 1 | CaNmt | 0.98 µM | 390 µg/mL | |

| RO-09-4609 (11) | CaNmt | Potent Inhibitor | Exhibits in vitro activity | nih.gov |

| RO-09-4879 | CaNmt | Potent Inhibitor | Exhibits in vivo activity | nih.govnih.gov |

Studies on Bacterial Membrane Disruption

The bacterial cell membrane is a critical barrier and an attractive target for antimicrobial agents. frontiersin.orgfrontiersin.org Disruption of its integrity can lead to leakage of cellular contents and cell death. nih.gov While the primary mechanism for many antimicrobial peptides involves membrane disruption, research suggests that small molecules, including certain heterocyclic compounds, may also exert their effects through this pathway. latrobe.edu.auresearchgate.net

For benzofuran derivatives, their often hydrophobic nature suggests a potential to interact with and disrupt the lipid bilayer of bacterial membranes. mdpi.com While direct studies on membrane disruption by 3-Hydroxy-1-benzofuran-2-carbonitrile are limited, the mechanism is considered a plausible contributor to the broad-spectrum antibacterial activity observed for the benzofuran class. mdpi.comnih.gov For example, the enhanced antifungal activity of certain hydroxylated benzofurans is attributed to decreased polarity, making them more likely to penetrate fungal cell membranes via hydrophobic interactions. mdpi.com Further investigation is required to fully elucidate the role of direct membrane disruption in the antibacterial and antifungal efficacy of benzofuran-2-carbonitrile derivatives.

Research on Antiviral Activity and Modes of Action

Benzofuran-2-carbonitrile derivatives have been a subject of investigation for their potential antiviral properties against a range of DNA and RNA viruses. nih.govrsc.org Research has demonstrated that specific structural modifications to the benzofuran core can lead to significant activity against particular viral strains. nih.govnih.gov

For instance, studies on newly synthesized benzofuran derivatives revealed that compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were specifically active against the respiratory syncytial virus (RSV) in HeLa cell cultures. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, showed specific inhibitory activity against the influenza A virus in MDCK cells. nih.gov Further research into spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivatives identified a particularly potent compound, designated 3b, which exhibited significant and preferential activity against influenza B virus strains. nih.gov The activity of compound 3b was found to be comparable to the antiviral agent favipiravir, and it showed specificity for influenza viruses, being inactive against other enveloped viruses like HIV and HSV. nih.gov A benzofuran derivative isolated from the plant Eupatorium adenophorum also demonstrated antiviral effects against RSV strains. nih.gov

The mechanisms underlying the antiviral action of these derivatives are multifaceted and often target specific stages of the viral life cycle. youtube.com Antiviral strategies can involve inhibiting viral attachment and entry into host cells, preventing the uncoating and release of the viral genome, or blocking the replication of viral genetic material. youtube.com Some antiviral agents, for example, are nucleotide analogues that get incorporated into the growing viral DNA and cause premature termination of its synthesis. youtube.com While the precise modes of action for many active benzofuran derivatives are still under investigation, their ability to interfere with these critical viral processes underscores their potential as scaffolds for new antiviral drug development. nih.govopenmedicinalchemistryjournal.com

Research on Anti-inflammatory and Antioxidant Mechanisms

Derivatives of benzofuran-2-carbonitrile are recognized for their significant anti-inflammatory and antioxidant activities, which are attributed to several underlying molecular mechanisms. rsc.orgnih.govtaylorandfrancis.com A primary pathway implicated in their anti-inflammatory effect is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govmdpi.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.comnih.gov

One synthetic benzofuran lignan (B3055560) derivative, designated as Benfur, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in a dose-dependent manner. nih.gov This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators. nih.gov Similarly, other benzofuran-heterocycle hybrids have been shown to suppress inflammation by targeting both the NF-κB and MAPK signaling pathways. mdpi.com

Another key mechanism is the inhibition of inflammatory mediator production, such as nitric oxide (NO). nih.govmdpi.com Certain aza-benzofuran compounds isolated from Penicillium crustosum demonstrated potent anti-inflammatory activity by inhibiting NO release in LPS-stimulated RAW 264.7 mouse macrophages, with IC50 values lower than the control drug, celecoxib. mdpi.com Docking studies suggested these compounds fit within the active site of murine inducible nitric oxide synthase (iNOS), indicating a direct inhibitory effect. mdpi.com The anti-inflammatory properties of some derivatives have also been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis. nih.gov

The antioxidant activity of benzofuran derivatives is often linked to their ability to scavenge free radicals. rsc.orgnih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov The antioxidant potential is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. rsc.org For example, certain novel benzofuran-2-carboxamide derivatives exhibited moderate to appreciable antioxidant activity, with one compound showing a 62% inhibition rate on lipid peroxidation (LPO) and a 23.5% inhibition rate on DPPH radical formation at a concentration of 100 μM. rsc.org

| Compound | Assay | Target/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Aza-benzofuran 1 | NO Inhibition | LPS-stimulated RAW 264.7 | 17.3 | mdpi.com |

| Aza-benzofuran 4 | NO Inhibition | LPS-stimulated RAW 264.7 | 16.5 | mdpi.com |

| Celecoxib (Control) | NO Inhibition | LPS-stimulated RAW 264.7 | 32.1 | mdpi.com |

| Benzofuran derivative 38 | NO Inhibition | - | 5.28 | nih.gov |

Other Emerging Biological Activities and Mechanistic Research

Vasodilatory Effects and Underlying Molecular Mechanisms

Recent research has highlighted the potential of benzofuran derivatives as effective vasodilators for treating cardiovascular conditions like hypertension. nih.govnih.gov The well-known antiarrhythmic drug amiodarone (B1667116), which contains a benzofuran structure, exhibits vasodilatory properties, providing a basis for developing new analogues with improved potency. nih.govnih.gov

A study focused on a series of newly synthesized 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids identified several compounds with remarkable vasodilation activity, some of which were more potent than the reference standard, amiodarone hydrochloride. nih.govnih.gov The most active compounds in this series exhibited IC50 values ranging from 0.223 to 0.275 mM, compared to amiodarone's IC50 of 0.300 mM. nih.gov

The molecular mechanisms responsible for these vasodilatory effects are complex and appear to involve multiple pathways. nih.gov One proposed mechanism is the inhibition of Ca²+ channels, which would reduce calcium influx into vascular smooth muscle cells, leading to relaxation. nih.govnih.gov Another significant pathway involves the stimulation of the nitric oxide (NO) synthase pathway. nih.gov The resulting increase in NO production activates downstream signaling cascades that promote vasorelaxation. The amiodarone analog dronedarone (B1670951) is thought to employ this dual mechanism of action. nih.gov Furthermore, some derivatives may act as activators of BKCa channels (large-conductance calcium-activated potassium channels), which play a role in relaxing vascular smooth muscle cells. nih.gov The modulation of K+ channels is a known mechanism for inducing vasodilation, as blocking inward-rectifying K+ channels with agents like BaCl2 can cause vasoconstriction. nih.gov

| Compound | IC50 Value (mM) |

|---|---|

| 4w | 0.223 |

| 4e | 0.253 |

| 4r | 0.254 |

| 4s | 0.268 |

| 4f | 0.267 |

| 4g | 0.275 |

| Amiodarone hydrochloride (Reference) | 0.300 |

Protein Binding Studies (e.g., Serum Albumin Interactions)

The interaction of benzofuran derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical area of research, as these proteins are major carriers for drugs and other molecules in the bloodstream. encyclopedia.pubnih.govmdpi.com Such binding significantly influences the pharmacokinetic properties of a compound. nih.govmdpi.com Studies have demonstrated that benzofuran derivatives can efficiently bind to serum albumins, often with high affinity. encyclopedia.pubnih.gov

Techniques like circular dichroism (CD) and fluorescence spectroscopy are employed to characterize these interactions. encyclopedia.pubnih.gov Fluorescence quenching studies have shown that the binding of benzofuran derivatives to BSA can lead to a decrease in the protein's intrinsic fluorescence, indicating the formation of a complex. encyclopedia.pub This binding is often associated with dissociation constants (kD) in the nanomolar range, signifying a strong interaction. encyclopedia.pubnih.gov For example, a 4-nitrophenyl-functionalized benzomonofuran (BF1) was found to bind to BSA with a kD of 28.4 ± 10.1 nM, which was a higher affinity than its corresponding benzodifuran (BDF1) analogue (kD = 142.4 ± 64.6 nM). encyclopedia.pubnih.gov

These binding events can also induce conformational changes in the albumin structure. encyclopedia.pubnih.gov CD spectroscopy revealed that the binding of the BF1 compound led to an increase in the β-sheet content of BSA. encyclopedia.pub Furthermore, this interaction resulted in a significant thermal stabilization of the protein, increasing its melting temperature (Tm) by over 3°C. nih.gov In contrast, the BDF1 derivative did not cause significant structural changes or thermal stabilization. encyclopedia.pubnih.gov Molecular docking studies suggest that higher affinity ligands like BF1 are preferentially housed within the interior of the protein structure, while lower affinity compounds may bind more to the surface. nih.gov

| Compound | Dissociation Constant (kD) (nM) | Change in Melting Temp. (ΔTm) (°C) |

|---|---|---|

| BF1 (benzomonofuran) | 28.4 ± 10.1 | > +3.0 |

| BDF1 (benzodifuran) | 142.4 ± 64.6 | -0.8 |

Future Perspectives and Unexplored Avenues in 3 Hydroxy 1 Benzofuran 2 Carbonitrile Research

Innovations in Green Chemistry and Sustainable Synthetic Routes

The pharmaceutical industry is increasingly under pressure to adopt environmentally responsible practices, making the development of green synthetic routes a paramount objective. unibo.itjddhs.com Future research concerning 3-hydroxy-1-benzofuran-2-carbonitrile will likely prioritize the integration of green chemistry principles to minimize environmental impact and improve efficiency.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields for various benzofuran (B130515) derivatives. researchgate.netresearchgate.netsapub.org Applying microwave-assisted organic reaction enhancement (MORE) to the synthesis of this compound could offer a cleaner, faster, and more economical production method. sapub.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can accelerate chemical reactions. researchgate.netuniv.kiev.ua Ultrasound has been successfully used for the one-pot synthesis of 2-substituted benzofurans and could be adapted for the synthesis of the target compound, potentially offering higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net

Catalyst-Free and Novel Catalytic Systems: Research into catalyst-free synthesis, such as the reaction between nitroepoxides and salicylaldehydes, presents a sustainable alternative by eliminating the need for often toxic and expensive metal catalysts. acs.org Furthermore, the use of copper-based catalysts in aqueous media represents a greener approach for synthesizing benzofuran rings. organic-chemistry.org

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a core tenet of sustainable chemistry. jddhs.comorganic-chemistry.org Future synthetic protocols for this compound and its derivatives will likely focus on utilizing such environmentally benign solvent systems.

| Technique | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, operational simplicity. | Rapid and efficient cyclization and derivatization reactions. | researchgate.netsapub.orgkcl.ac.uk |

| Ultrasound-Assisted Synthesis | Faster reactions, improved yields, lower energy consumption. | Facilitating one-pot synthesis and promoting reactions under milder conditions. | researchgate.netnih.govnih.gov |

| Green Catalysts | Use of less toxic metals (e.g., copper), catalyst reutilization, catalyst-free options. | Developing sustainable coupling and cyclization strategies. | acs.orgorganic-chemistry.org |

| Aqueous Media/Green Solvents | Reduced environmental impact, improved safety. | Synthesis in water or other eco-friendly solvents to minimize organic waste. | organic-chemistry.org |

Integration of Advanced Computational and AI-Driven Design Methodologies

The synergy between computational chemistry and synthetic biology is set to revolutionize drug discovery. For this compound, these in silico approaches can accelerate the identification of potent derivatives and predict their biological activities, thereby streamlining the research and development process.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can elucidate the relationship between the structural features of benzofuran derivatives and their biological activity. nih.govnih.govresearchgate.net By developing robust QSAR models for this compound analogs, researchers can predict the activity of novel compounds and prioritize the synthesis of the most promising candidates.